molecular formula C7H5FO B047322 2-Fluorobenzaldehyde CAS No. 446-52-6

2-Fluorobenzaldehyde

Cat. No. B047322
CAS RN: 446-52-6
M. Wt: 124.11 g/mol
InChI Key: ZWDVQMVZZYIAHO-UHFFFAOYSA-N
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Description

2-Fluorobenzaldehyde is a clear colorless to light brown liquid . It has the molecular formula C7H5FO and a molecular weight of 124.11 g/mol . It is used as a reagent for the synthesis of 2-fluoro-substituted aromatic compounds, 1,2-disubstituted aromatic compounds, and benzannulated heterocycles .


Synthesis Analysis

2-Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction . Schiff bases containing halogenated aromatic rings exhibit antimicrobial properties .


Molecular Structure Analysis

The molecular structure of 2-Fluorobenzaldehyde consists of a benzene ring with a fluorine atom and an aldehyde group attached to it . The InChI representation of the molecule is InChI=1S/C7H5FO/c8-7-4-2-1-3-6(7)5-9/h1-5H .


Chemical Reactions Analysis

2-Fluorobenzaldehyde can react with 2-hydroxybenzoylhydrazine in ethanol to synthesize 2-(2-Fluorobenzylidene)-2-hydroxybenzohydrazide .


Physical And Chemical Properties Analysis

2-Fluorobenzaldehyde is a clear colorless to light brown liquid . It has a molecular weight of 124.11 g/mol . It is soluble in common organic solvents . The density of 2-Fluorobenzaldehyde is 1.178 g/mL at 20 °C . It has a boiling point of 90-91 °C at 46 mmHg and a melting point of -44.5 °C .

Scientific Research Applications

  • Inhibition of Glioma Cells : Hao et al. (2015) discovered that a 2-fluorobenzaldehyde retinoic acid conjugate effectively inhibits STAT3 activation in human glioma cells, suggesting potential use in the prevention and treatment of gliomas (Hao et al., 2015).

  • Enzyme Inhibition : Huang et al. (2006) reported that fluorobenzaldehydes, including 2-fluorobenzaldehyde, strongly inhibit mushroom tyrosinase activity, with 2-fluorobenzaldehyde showing competitive inhibition. This could have implications in enzyme study and inhibition (Huang et al., 2006).

  • Chemical Structure Analysis : Itoh et al. (2006) revealed that the rotamers of fluorobenzaldehyde, including 2-fluorobenzaldehyde, can shorten aldehyde C-H bond lengths due to intramolecular hydrogen bonding and repulsion between O and F atoms, which is significant for understanding chemical structures and interactions (Itoh et al., 2006).

  • Molecular Conformation Analysis : Abraham et al. (1997) showed that 2-fluorobenzaldehyde compounds are mostly planar, with the trans conformer predominating in most solvents, which is important for understanding molecular conformations (Abraham et al., 1997).

  • Biological Property Alteration : Kirk et al. (1979) found that fluorine substituents in norepinephrine, such as in 2-fluoronorepinephrine, alter its biological properties, demonstrating the impact of fluorine substitution on biological molecules (Kirk et al., 1979).

  • Bond Length Alternation : Sun et al. (2018) observed bond length alternation in the benzene ring of 2-fluorobenzaldehyde rotamers, contributing to the understanding of molecular structures (Sun et al., 2018).

Safety And Hazards

2-Fluorobenzaldehyde is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of 2-Fluorobenzaldehyde . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO/c8-7-4-2-1-3-6(7)5-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDVQMVZZYIAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022030
Record name 2-Fluorobenzaldehyde
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Molecular Weight

124.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorobenzaldehyde

CAS RN

446-52-6
Record name 2-Fluorobenzaldehyde
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Record name o-Fluorobenzaldehyde
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Record name 2-Fluorobenzaldehyde
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Record name 2-Fluorobenzaldehyde
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Record name 2-fluorobenzaldehyde
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Record name O-FLUOROBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

To the solution of 5-(4-chloro-phenyl)-2-(2-difluoromethoxy-phenyl)-2,3-dihydro-[1,3,4]thiadiazole is added DIEA (0.16 mmol) and 2-fluorobenzoyl chloride (0.16 mmol) and the reaction mixture is stirred for 12 hours at room temperature. After evaporation of the solvent, the residue is purified by automated chromatography (hexane/EtOAc) to give 5-(4-chloro-phenyl)-2-(2-difluoromethoxy-phenyl)-[1,3,4]thiadiazol-3-yl]-(2-fluoro-phenyl)-methanone: 1H NMR (400 MHz, CDCl3) δ 7.39-7.35 (m, 1H), 7.34-7.29 (m, 4H), 7.25 (dd, J1=7.8 Hz, J2=1.2 Hz, 1H), 7.19-7.13 (m, 3H), 7.04 (m, 1H), 6.97 (m, 2H), 6.50 (dd, J1=71.6 Hz, J2=71.2 Hz, 1H). LC/MS: (ES+) 462.8 (M+1)+.
Name
5-(4-chloro-phenyl)-2-(2-difluoromethoxy-phenyl)-2,3-dihydro-[1,3,4]thiadiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.16 mmol
Type
reactant
Reaction Step One
Quantity
0.16 mmol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of diisopropylamine (0.60 mL, 4.57 mmol) in tetrahydrofuran (27 mL) was chilled to -78° C. and butyllithium (1.30 mL, 3.25 mmol, 2.5 N in hexanes) was added dropwise. The solution was stirred 10 minutes and then a solution 3-(2-chloro-phenyl)-6-fluoro-2-methyl-3H-quinazolin-4-one (1.04 g, 3.60 mmol) in tetrahydrofuran (7 mL) was added dropwise. The solution became intense red and was stirred 30 minutes. In a separate vessel a solution of 2-fluorobenzaldehyde (0.575 mL, 6.33 mmol) in tetrahydrofuran (20 mL) was prepared and chilled to -78 ° C. The cold red anion solution was added to the cold methyl 2-fluorobenzaldehyde solution via canula over 30 seconds. The resulting mixture was stirred 1 hour at -78° C. and then quenched with saturated aqueous bicarbonate and warmed to ambient temperature. The mixture was concentrated and the residue was diluted with water (50 mL), ethyl acetate (10 mL) and saturated aqueous sodium bisulfite (50 mL). This mixture was stirred 1 h and then repeatedly extracted with ethyl acetate. The combined extracts were washed with water and brine, dried over magnesium sulfate and concentrated. The residues from the two side by side reactions were combined and flash chromatographed on silica gel (45×150 mm) with elution proceeding as follows: 20% ethyl acetate/hexane (500 mL), nil; 30% ethyl acetate/hexane (500 mL) and 40% ethyl acetate/hexane (500 mL), two diastereomers of 3-(2-chloro-phenyl)-6-fluoro-2-[2-(2-fluoro-phenyl)-2-hydroxy-ethyl]-3H-quinazolin-4-one, both as viscous oils. The faster eluting diastereomer weighed 0.231 g (17%) and had: 1H NMR δ7.92 (dd, J=3, 8.5 Hz, 1 H), 7.77 (dd, J=5, 9 Hz, 1 H), 7.60 (dd, J=1.5, 7.5 Hz, 1 H), 7.57-7.55 (m, 1 H), 7.53 (dd, J=3,8 Hz, 1 H), 7.48-7.42 (sym m, 2 H), 7.36-7.31 (m, 1 H), 7.24-7.18 (m,1 H), 7.12 (t, J=7.5 Hz, 1 H), 6.96-6.90 (m, 1 H), 5.65 (br s, 1 H), 5.55 (dd, J=2.5, 9 Hz, 1 H), 2.70 (dd, J=2.5, 17 Hz, 1 H), 2.61 (dd, J=9, 17 Hz, 1 H). The slower eluting diastereomer weighed 0.283 g (21%) and had: 1H NMR δ7.91 (dd, J=3, 9 Hz, 1 H), 7.76 (dd, J=5, 9 Hz, 1 H), 7.58 (dd, J=1.5, 8 Hz, 1 H), 7.54 (dd, J=3, 9 Hz, 1 H), 7.51 (dd, J=1.5, 8 Hz, 1 H), 7.44 (dt, J=2, 8 Hz, 1 H), 7.39 (dt, J=1.5, 8 Hz, 1 H), 7.23-7.17 (m, 1 H), 7.13-7.07 (m, 2 H), 6.98-6.91 (m, 1 H), 5.61 (br s, 1 H), 5.57 (dd, J=4, 8 Hz, 1 H), 2.72-2.60 (m, 2 H).
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
solvent
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Quantity
1.04 g
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluorobenzaldehyde
Reactant of Route 2
2-Fluorobenzaldehyde
Reactant of Route 3
2-Fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Fluorobenzaldehyde
Reactant of Route 5
2-Fluorobenzaldehyde
Reactant of Route 6
2-Fluorobenzaldehyde

Citations

For This Compound
1,680
Citations
HBV Sowmya, TH Suresha Kumara… - Acta Crystallographica …, 2015 - scripts.iucr.org
… 2-Pyridylhydrazine (439.5 mg, 4.0 mmol) was added to a solution of 2-fluorobenzaldehyde (500 mg, 4.0 mmol) in methanol (10 ml) and stirred for ca. 2 min. The progress of the reaction …
Number of citations: 3 scripts.iucr.org
W Sun, IB Lozada… - The Journal of Physical …, 2018 - ACS Publications
The rotational spectra of 2-fluorobenzaldehyde (2-FBD) and 3-fluorobenzaldehyde (3-FBD) were recorded using Fourier transform microwave (FTMW) spectroscopy from 4 to 26 GHz. …
Number of citations: 11 pubs.acs.org
DC Favaro, RH Contreras… - The Journal of Physical …, 2013 - ACS Publications
… 2-Fluorobenzaldehyde and its two possible orientations for … trans conformers of 2-fluorobenzaldehyde were carried out at … preferential conformation for 2-fluorobenzaldehyde, geometry …
Number of citations: 11 pubs.acs.org
A Thanetchaiyakup, H Rattanarat, N Chuanopparat… - Tetrahedron …, 2018 - Elsevier
… We also attempted to replace 2-fluorobenzaldehyde with commercially available 2-fluoroacetophenone (13). However, the reaction of 7a with this ketone gave the desired product (14) …
Number of citations: 20 www.sciencedirect.com
T Mino, Y Tanaka, Y Hattori, M Tanaka… - Letters in Organic …, 2004 - researchgate.net
… Abstract: 2-(1-indolinyl)benzaldehyde dimethylhydrazones are prepared by nucleophilic aromatic substitution of the corresponding 2-fluorobenzaldehyde dimethylhydrazones with …
Number of citations: 5 www.researchgate.net
JG Yang, FY Pan - Acta Crystallographica Section E: Structure …, 2004 - scripts.iucr.org
… The title compound, C 14 H 11 FN 2 O 2 , was synthesized by the reaction of 2-hydroxybenzoylhydrazine with 2-fluorobenzaldehyde in ethanol. The molecule is planar and an …
Number of citations: 29 scripts.iucr.org
E Bálint, M Kállai, O Kovács, H Bölcskei… - Letters in Drug …, 2014 - ingentaconnect.com
… In conclusion, the arylations of iodophenols with 2fluorobenzaldehyde were optimized under MW conditions. DMF as the solvent was advantageous in all cases, but TEBAC as the …
Number of citations: 2 www.ingentaconnect.com
F St-Jean, KA Piechowicz, LE Sirois, R Angelaud… - …, 2018 - ACS Publications
… In an early attempt to effect the single-vessel ortho-borylation of 2-fluorobenzaldehyde (4), we evaluated conditions from the literature (10) that made use of the deprotonated bis(2-…
Number of citations: 2 pubs.acs.org
GW Yeager, DN Schissel - Synthesis, 1995 - hero.epa.gov
… A convenient three-step method for the preparation of 2-aryloxyphenols from phenols and 2-fluorobenzaldehyde is described. Condensation of phenols with 2-fluorobenzaldehyde …
Number of citations: 33 hero.epa.gov
WL Zeng, FF Jian - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
… The mixture was cooled and filtered, and then an ethanol solution of 2-fluorobenzaldehyde (7.67g,0.06 mol) was added. The solution was then filtered and concentrated. Single crystals …
Number of citations: 8 scripts.iucr.org

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